7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione
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Overview
Description
7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine core substituted with a dichlorophenyl group and a hydrazinyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzyl chloride with 8-hydrazinyl-1,3-dimethylxanthine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and dichlorophenyl-substituted molecules. Examples include:
- 3,4-Dichlorophenyl-1,1-dimethylurea
- 8-Hydrazinyl-1,3-dimethylxanthine
Uniqueness
What sets 7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for research .
Properties
CAS No. |
949345-47-5 |
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Molecular Formula |
C14H14Cl2N6O2 |
Molecular Weight |
369.21 |
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H14Cl2N6O2/c1-20-11-10(12(23)21(2)14(20)24)22(13(18-11)19-17)6-7-3-4-8(15)9(16)5-7/h3-5H,6,17H2,1-2H3,(H,18,19) |
InChI Key |
FCOSJOPVFGFTBH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC3=CC(=C(C=C3)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
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